3-(3-Chlorobenzoyl)thiophene
Overview
Description
3-(3-Chlorobenzoyl)thiophene is an organic compound with the molecular formula C11H7ClOS. It is a yellow solid that is used in various chemical research and industrial applications. The compound consists of a thiophene ring substituted with a 3-chlorobenzoyl group, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 3-(3-Chlorobenzoyl)thiophene are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs.
Mode of Action
This compound interacts with its targets, COX and LOX, through a series of hydrophobic, π-stacking, and hydrogen bond interactions . This interaction inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators.
Biochemical Pathways
The inhibition of COX and LOX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting COX and LOX, this compound reduces the production of these mediators, thereby mitigating inflammation.
Pharmacokinetics
The compound’s molecular weight of222.69 suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other molecules can affect the compound’s binding to its targets . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
3-(3-Chlorobenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. Studies have shown that this compound can inhibit acetylcholinesterase activity, which may have implications for neurological research . Additionally, the compound has been observed to interact with other biomolecules through hydrophilic, hydrophobic, and π-stacking interactions, further highlighting its versatile biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been a subject of research. In cancer cell lines, the compound has demonstrated anti-proliferative activity by inducing cell cycle arrest at the G2/M phase. This effect is particularly evident in gastrointestinal cancer cell lines, where this compound inhibits cell migration and invasion, leading to apoptotic cell death through the activation of DNA repair enzymes and the caspase signaling cascade . These findings suggest that this compound can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. The compound’s ability to inhibit acetylcholinesterase is attributed to its binding interactions with the enzyme’s catalytic and peripheral anionic sites. These interactions involve key amino acid residues such as Asp74, Trp86, Tyr124, and Ser125, among others . Additionally, this compound’s influence on gene expression and enzyme activity is mediated through its interactions with other biomolecules, which can lead to changes in cellular processes and functions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low to moderate doses of the compound can produce beneficial effects, such as enzyme inhibition and anti-proliferative activity, without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to vital organs and disruption of normal cellular functions. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be efficiently transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its intended sites of action. Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzoyl)thiophene typically involves the acylation of thiophene with 3-chlorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Thiophene+3-Chlorobenzoyl chlorideAlCl3this compound
The reaction is performed at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to optimize the yield. The use of automated systems for the addition of reagents and the control of reaction parameters ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzoyl)thiophene undergoes various types of chemical reactions, including:
Electrophilic substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic substitution: The 3-chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under basic conditions.
Major Products Formed
Electrophilic substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic substitution: Various substituted benzoylthiophenes.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Reduced derivatives such as alcohols or amines.
Scientific Research Applications
3-(3-Chlorobenzoyl)thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylthiophene: Similar structure but lacks the chlorine atom on the benzoyl group.
3-(4-Chlorobenzoyl)thiophene: Similar structure but with the chlorine atom in the para position on the benzoyl group.
3-(2-Chlorobenzoyl)thiophene: Similar structure but with the chlorine atom in the ortho position on the benzoyl group.
Uniqueness
3-(3-Chlorobenzoyl)thiophene is unique due to the specific positioning of the chlorine atom on the benzoyl group, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
IUPAC Name |
(3-chlorophenyl)-thiophen-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFRMGALOVAOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641835 | |
Record name | (3-Chlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-55-6 | |
Record name | (3-Chlorophenyl)-3-thienylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=896618-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)(thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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